molecular formula C14H13NO2 B1353068 Ethyl 2-pyridin-3-ylbenzoate CAS No. 225797-25-1

Ethyl 2-pyridin-3-ylbenzoate

Cat. No.: B1353068
CAS No.: 225797-25-1
M. Wt: 227.26 g/mol
InChI Key: ZWYKSNWZBPGCDQ-UHFFFAOYSA-N
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Description

Ethyl 2-pyridin-3-ylbenzoate is an aromatic ester compound featuring a benzoate core substituted with a pyridine ring at the 2-position.

Properties

IUPAC Name

ethyl 2-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYKSNWZBPGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458747
Record name Ethyl 2-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225797-25-1
Record name Ethyl 2-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pyridin-3-ylbenzoate typically involves the esterification of 2-pyridin-3-ylbenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

2-pyridin-3-ylbenzoic acid+ethanolH2SO4ethyl 2-pyridin-3-ylbenzoate+water\text{2-pyridin-3-ylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-pyridin-3-ylbenzoic acid+ethanolH2​SO4​​ethyl 2-pyridin-3-ylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pyridin-3-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 2-pyridin-3-ylbenzoic acid.

    Reduction: 2-pyridin-3-ylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-pyridin-3-ylbenzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to act as a pharmacophore, enhancing the bioactivity of derived compounds. For example, derivatives have been explored for their potential as inhibitors of specific enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in breast cancer cells with an IC50 value of approximately 12 µM, highlighting their potential in cancer therapy .

Biological Studies

Enzyme Interaction

Research has shown that this compound can interact with various biological targets, including enzymes and proteins. The compound's ability to form hydrogen bonds due to its ester and pyridine functionalities facilitates these interactions, making it a valuable tool in biochemical assays.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound derivatives revealed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.1 mg/ml, suggesting effective antibacterial properties .

Materials Science

Organic Semiconductors

This compound is also utilized in the development of organic semiconductors. Its unique electronic properties enable its incorporation into organic electronic devices, enhancing their performance and efficiency.

Table: Summary of Applications

Application AreaSpecific Use CasesResults/Findings
Medicinal ChemistrySynthesis of anticancer agentsInduces apoptosis in MCF-7 cells (IC50 = 12 µM)
Biological StudiesEnzyme activity probesEffective interaction with target proteins
Antimicrobial activityMIC values against S. aureus and E. coli at 0.1 mg/ml
Materials ScienceOrganic semiconductorsImproved electronic properties

Mechanism of Action

The mechanism of action of ethyl 2-pyridin-3-ylbenzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-pyridin-3-ylbenzoate to its analogs based on substituent variations, physical properties, and biological activities derived from the evidence.

Substituent Effects on Bioactivity

Ethyl benzoate derivatives with heterocyclic substituents exhibit distinct bioactivities depending on the heterocycle type and substitution pattern:

  • I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Methylation of the pyridazine ring (6-methyl group) improves lipophilicity (Log P), which may enhance membrane permeability compared to I-6230 .

Inference for this compound : The pyridin-3-yl group likely confers moderate hydrogen-bonding ability and aromatic π-π stacking interactions, balancing solubility and target affinity.

Physical and Chemical Properties

Key properties of related compounds (Table 1):

Compound Molecular Weight (g/mol) Log P (Predicted) Water Solubility (mg/L) Key Substituent
I-6230 ~399.4 ~3.2 Low (<10) Pyridazin-3-yl
I-6232 ~413.4 ~3.5 Very low (<5) 6-Methylpyridazin-3-yl
Ethyl 2-(piperidin-4-yl)acetate 185.2 1.2 High (~1000) Piperidine
3-Acetylpyridine 121.1 0.9 Moderate (~500) Acetylpyridine

Comparison :

  • This compound is expected to have a higher Log P (~2.5–3.0) than 3-acetylpyridine due to the benzoate ester’s hydrophobic aromatic ring. Its solubility may resemble I-6230 but exceed I-6232 due to the absence of methyl groups .
  • Unlike Ethyl 2-(piperidin-4-yl)acetate (a non-aromatic ester), the pyridinyl-benzoate structure likely reduces GI absorption and BBB permeability due to increased molecular rigidity .

Biological Activity

Ethyl 2-pyridin-3-ylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is an ester formed from the reaction of ethyl alcohol and 2-pyridin-3-ylbenzoic acid. Its molecular formula is C14H13NC_{14}H_{13}N with a molecular weight of approximately 213.26 g/mol. The compound features a pyridine ring, which is known for its ability to interact with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Escherichia coli1 μg/mL
Klebsiella pneumoniae1–4 μg/mL
Acinetobacter baumannii1–4 μg/mL

Anticancer Potential

This compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's interaction with protein kinases has been highlighted as a potential mechanism for its anticancer activity, particularly in inhibiting pathways involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its structural features, particularly the pyridine ring which can engage in hydrogen bonding and π-stacking interactions with various biological macromolecules. This ability allows it to modulate enzyme activity and receptor binding, leading to alterations in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a study examining the efficacy of this compound against Staphylococcus aureus, researchers found that the compound demonstrated significant antibacterial activity with an MIC value lower than commonly used antibiotics .
  • Anticancer Activity : Another investigation focused on the compound's effects on human cancer cell lines, where it was found to significantly reduce cell viability at concentrations as low as 10 μM, suggesting potential for development as a therapeutic agent against certain cancers.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for any therapeutic application. This compound has undergone evaluation for human health toxicity by agencies such as the US EPA, which provides insights into its safety for potential use in medicinal applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-pyridin-3-ylbenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin by reviewing literature for analogous pyridine-benzoate esters to identify common catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF or THF). Systematically vary reaction parameters (temperature, stoichiometry, reaction time) and monitor progress via TLC or GC-MS. For purification, employ column chromatography with gradient elution. Validate purity using 1H^1H-NMR and 13C^{13}C-NMR, comparing peaks to reference data from authoritative databases like NIST Chemistry WebBook . Optimization should prioritize yield and reproducibility while minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H-NMR to identify aromatic protons (pyridine and benzoate rings) and ethyl ester protons. 13C^{13}C-NMR confirms carbonyl (C=O) and quaternary carbons.
  • IR Spectroscopy : Look for ester C=O stretching (~1740 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-reference observed data with NIST-standardized spectra to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data from SHELX refinements resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Use SHELXL for structure refinement, focusing on:

  • R-factors : Aim for R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 to ensure precision.
  • Electron Density Maps : Analyze residual density to detect disordered solvent or missing hydrogen atoms.
  • Twinning Analysis : Employ SHELXD to identify and model twinned crystals if RR-factors remain high despite reasonable geometry .
    Compare bond lengths and angles with DFT-optimized models to validate experimental results.

Q. What strategies reconcile contradictory data in the physicochemical properties of this compound reported across studies?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions to confirm reproducibility.
  • Control Experiments : Test for solvent impurities or atmospheric moisture sensitivity.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature vs. catalyst loading).
  • Data Cross-Validation : Compare crystallographic data (SHELX-refined) with computational models (DFT) to resolve structural discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to explore electronic effects of substituents on the benzoate and pyridine rings?

  • Methodological Answer :

  • Synthetic Design : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups.
  • Computational Modeling : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
  • Experimental Validation : Correlate spectroscopic shifts (NMR/IR) and crystallographic data (SHELX-refined bond angles) with computed electronic parameters .

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